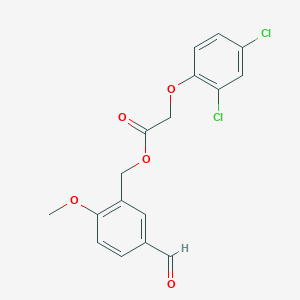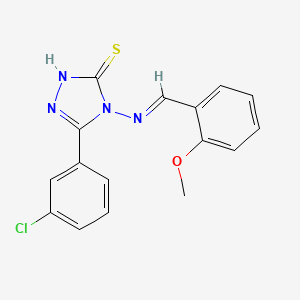
1-Allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagents: Allyl bromide or allyl chloride.
Reaction Conditions: Nucleophilic substitution reactions to introduce the allyl group at the desired position.
Hydroxylation and Oxidation:
Reagents: Hydroxylating agents such as hydrogen peroxide or osmium tetroxide.
Reaction Conditions: Controlled oxidation to introduce the hydroxyl group.
Amidation:
Reagents: 4-Propoxyaniline and coupling agents like EDCI or DCC.
Reaction Conditions: Amidation reactions to form the final carboxamide structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Quinoline Core:
Starting Materials: Aniline derivatives and β-ketoesters.
Reaction Conditions: Cyclization under acidic or basic conditions to form the quinoline core.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
-
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reagents: PCC, KMnO₄.
Conditions: Mild to strong oxidizing conditions.
-
Reduction: The carbonyl groups can be reduced to alcohols.
Reagents: NaBH₄, LiAlH₄.
Conditions: Mild reducing conditions.
-
Substitution: The allyl group can participate in substitution reactions.
Reagents: Halogens, nucleophiles.
Conditions: Varies depending on the substituent.
Major Products:
Oxidation Products: Quinoline ketones or aldehydes.
Reduction Products: Quinoline alcohols.
Substitution Products: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
1-Allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
The exact pathways and molecular targets would depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Carboxamide Compounds: Such as thalidomide, known for its immunomodulatory effects.
Uniqueness: 1-Allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline and carboxamide derivatives.
Propriétés
Formule moléculaire |
C22H22N2O4 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
4-hydroxy-2-oxo-1-prop-2-enyl-N-(4-propoxyphenyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C22H22N2O4/c1-3-13-24-18-8-6-5-7-17(18)20(25)19(22(24)27)21(26)23-15-9-11-16(12-10-15)28-14-4-2/h3,5-12,25H,1,4,13-14H2,2H3,(H,23,26) |
Clé InChI |
NNYJXGXNAMZESC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-anilinophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12045332.png)
![acetic acid;tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12045337.png)
![N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide](/img/structure/B12045340.png)



![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12045381.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12045385.png)
![Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12045391.png)
![2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12045401.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12045429.png)
